molecular formula C10H8ClN3O2S B1416472 {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176721-33-7

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1416472
CAS No.: 1176721-33-7
M. Wt: 269.71 g/mol
InChI Key: WIOGHRQAKIRMAP-UHFFFAOYSA-N
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Description

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a unique combination of a chloropyridine ring, a thiazole ring, and an acetic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with gabaa receptors and factor Xa , which play crucial roles in the nervous system and blood coagulation, respectively.

Mode of Action

Similar compounds have been found to act as agonists of gabaa receptors , causing depolarization of nerve cells membranes .

Biochemical Pathways

Similar compounds have been found to affect the gabaergic system and the coagulation cascade .

Pharmacokinetics

It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements that could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit hypnotic and sedative effects, as well as anticonvulsant and muscle relaxant activities .

Action Environment

It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest that temperature and atmospheric conditions could influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the chloropyridine and thiazole intermediates. One common method involves the reaction of 2-amino-5-chloropyridine with thioamide under specific conditions to form the thiazole ring. The resulting intermediate is then reacted with bromoacetic acid to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyridin-2-yl)acetic acid: Similar structure but lacks the thiazole ring.

    2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid: Similar structure but with an oxo group instead of the thiazole ring.

    2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Different core structure but similar functional groups .

Uniqueness

The uniqueness of {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid lies in its combination of the chloropyridine and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGHRQAKIRMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176721-33-7
Record name 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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